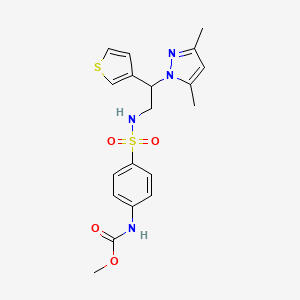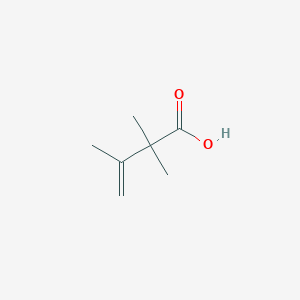![molecular formula C11H21N B2970980 (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287344-20-9](/img/structure/B2970980.png)
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as SR-13, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. SR-13 is a bicyclic amine that exhibits unique properties, including high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. In
作用機序
The mechanism of action of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In inflammation, this compound inhibits the NF-κB pathway, which is a key regulator of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. In cancer cells, this compound induces apoptosis and cell cycle arrest, which leads to inhibition of cell growth and proliferation. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, which leads to neuroprotection.
実験室実験の利点と制限
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has several advantages for lab experiments, including its high lipophilicity and low molecular weight, which make it an attractive candidate for drug discovery and development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine. One direction is to further elucidate the mechanism of action of this compound, particularly in cancer cells and neurodegenerative disorders. Another direction is to explore the potential of this compound as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the development of novel formulations of this compound that improve its solubility and bioavailability could enhance its therapeutic potential.
合成法
The synthesis of (3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine involves a multi-step process that begins with the reaction of 3-pentanone with cyclopropane carboxylic acid to form a bicyclo[1.1.1]pentane intermediate. The intermediate is then reacted with methylamine to form the final product, this compound. The synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-3-9(4-2)11-5-10(6-11,7-11)8-12/h9H,3-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMVCCAVKIEGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2970899.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970904.png)
![1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2970906.png)


![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2970912.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)